2-Amino-6-(3-fluorophenyl)nicotinic acid
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Overview
Description
2-Amino-6-(3-fluorophenyl)nicotinic acid is a heterocyclic aromatic compound with the molecular formula C12H9FN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a fluorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-6-(3-fluorophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: Similar structure but lacks the nicotinic acid moiety.
6-Aminonicotinic acid: Similar structure but lacks the fluorophenyl group.
2-Amino-3-fluoropyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-Amino-6-(3-fluorophenyl)nicotinic acid is unique due to the presence of both the amino and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9FN2O2 |
---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-amino-6-(3-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17) |
InChI Key |
YGDLDQDFDTVXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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